REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[CH2:8][CH2:7]1.[Br:18]Br>C(Cl)Cl>[CH3:5][C:6]1([CH3:17])[C:15]2[C:10](=[CH:11][C:12]([Br:18])=[CH:13][CH:14]=2)[C:9](=[O:16])[CH2:8][CH2:7]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml three-necked flask, fitted with an efficient reflux condenser
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
tube, and addition funnel
|
Type
|
CUSTOM
|
Details
|
(Caution: Exothermic Reaction!) to the mixture at room temperature
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
(Note: if stirring stops
|
Type
|
STIRRING
|
Details
|
until stirring resumes
|
Type
|
CUSTOM
|
Details
|
) The reaction was then quenched by the slow addition of ice-cold 6M HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water, saturated aqueous NaHCO3, and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
under reduced pressure, and distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |